N-(3,3-Diethoxypropyl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

N-(3,3-Diethoxypropyl)acetamide can be synthesized through a reaction involving 3,3-diethoxypropylamine and acetyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, with additional purification steps to meet commercial standards .

Analyse Des Réactions Chimiques

N-(3,3-Diethoxypropyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Applications De Recherche Scientifique

N-(3,3-Diethoxypropyl)acetamide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of piperidine and homopiperidine derivatives.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: It is used in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(3,3-Diethoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits 17β-hydroxysteroid dehydrogenase type 3 by binding to the enzyme’s active site, thereby preventing the conversion of substrates into products . This inhibition can affect various metabolic pathways and biological processes.

Comparaison Avec Des Composés Similaires

N-(3,3-Diethoxypropyl)acetamide can be compared with other similar compounds, such as:

N-(3-oxopropyl)acetamide: This compound has a similar structure but differs in its functional groups and reactivity.

3,3-diethoxypropylamine: A precursor in the synthesis of this compound, it shares some chemical properties but has different applications.

The uniqueness of this compound lies in its specific interactions with enzymes and its role as an intermediate in the synthesis of various derivatives .

Activité Biologique

N-(3,3-Diethoxypropyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its antioxidant, anticancer, and other relevant biological properties, supported by data tables and research findings.

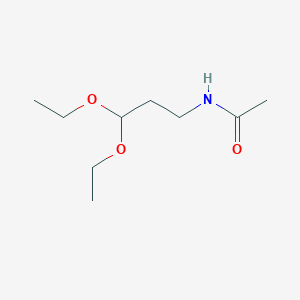

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₉NO₃

- CAS Number : 21485402

This compound is characterized by its diethoxypropyl group attached to an acetamide moiety, which may influence its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various acetamides, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. In a comparative study, this compound exhibited significant radical scavenging capabilities.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 65.4 | 1.2 times lower |

| Ascorbic Acid | 78.5 | - |

This data suggests that while this compound is effective, it is less potent than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines. The MTT assay was employed to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | % Cell Viability at 50 µM |

|---|---|---|

| U-87 | 25 | 40% |

| MDA-MB-231 | 35 | 55% |

The results indicate that this compound significantly reduces cell viability in both cell lines, with a more pronounced effect on U-87 cells .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Radical Scavenging : By neutralizing free radicals, it may protect cellular components from oxidative damage.

- Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells could lead to apoptosis.

- Protein Interaction : Binding studies suggest that this compound may interact with specific proteins involved in cell signaling pathways .

Case Studies and Research Findings

A case study highlighted the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Example Case Study

In a study involving U-87 glioblastoma cells:

- Combination Treatment : this compound was combined with doxorubicin.

- Outcome : The combination resulted in a 30% increase in apoptosis compared to doxorubicin alone.

This suggests a synergistic effect that could be beneficial for future therapeutic strategies .

Propriétés

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.